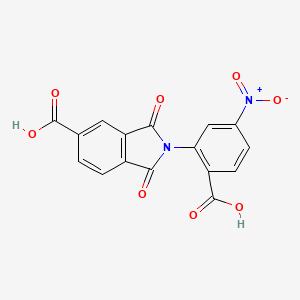
2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
Übersicht
Beschreibung
2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as CNQX, is a chemical compound that belongs to the family of quinoxaline derivatives. It is a potent and selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in the central nervous system. CNQX has been extensively studied due to its ability to block the excitatory neurotransmitter glutamate, making it an essential tool in the field of neuroscience.
Wirkmechanismus
2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid acts as a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. It binds to the receptor's ion channel, preventing the influx of calcium ions, which are essential for synaptic transmission. This blockade of the receptor's activity results in the inhibition of excitatory neurotransmission, leading to a decrease in synaptic plasticity and learning.
Biochemical and Physiological Effects
2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs) in hippocampal neurons, indicating a decrease in synaptic transmission. 2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has also been shown to reduce the expression of the immediate early gene c-fos, which is involved in synaptic plasticity and learning.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, making it an essential tool for studying the role of glutamate receptors in synaptic transmission and plasticity. It is also relatively stable and easy to handle, making it a popular choice for in vitro experiments. However, 2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has some limitations, including its potential toxicity at high concentrations and its inability to block all subtypes of glutamate receptors.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid and its role in the central nervous system. One area of research is the development of more selective and potent AMPA receptor antagonists that can be used to study the specific subtypes of glutamate receptors. Another area of research is the investigation of the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the use of 2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in the study of synaptic plasticity and learning could lead to the development of new therapies for neurological disorders.
Wissenschaftliche Forschungsanwendungen
2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It has been shown to be effective in blocking synaptic transmission in the hippocampus, which is essential for learning and memory. 2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has also been used to study the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(2-carboxy-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O8/c19-13-9-3-1-7(15(21)22)5-11(9)14(20)17(13)12-6-8(18(25)26)2-4-10(12)16(23)24/h1-6H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTMSFZCLJTSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



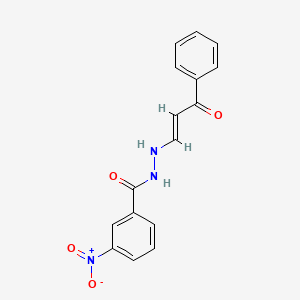
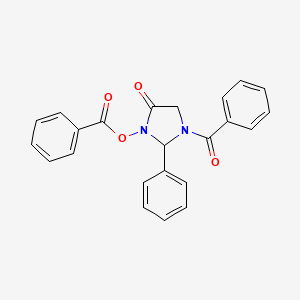
![1-benzoyl-2-isopropyl-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B3849655.png)
![3,3'-[1,2-ethanediylbis(oxymethylene)]bis(2,4,6-trimethylbenzaldehyde) dioxime](/img/structure/B3849662.png)
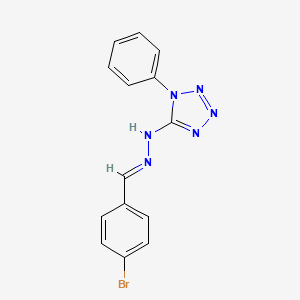



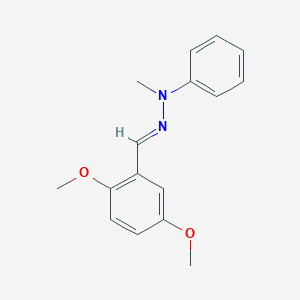

![4-[(5-hydroxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3849704.png)
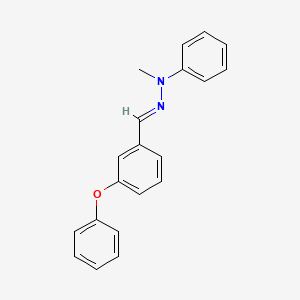
![N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B3849723.png)
![5-chloro-3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B3849729.png)